![molecular formula C23H16F4O2 B3041451 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 298186-49-9](/img/structure/B3041451.png)
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Descripción general
Descripción
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetically designed compound that features a combination of aromatic benzyl and trifluoromethyl groups. These compounds are of particular interest in pharmaceutical and chemical research due to their unique structural properties and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one involves several steps:
Step 1: : Start with benzyloxy and fluorobenzene derivatives.
Step 2: : Use a Friedel-Crafts acylation to introduce the ketone functionality.
Step 3: : Execute a Wittig reaction to form the prop-2-en-1-one structure.
Industrial Production Methods: : Typically, the industrial production would scale up these methods, employing continuous flow reactors to improve yield and reduce reaction times, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation, often using reagents like pyridinium chlorochromate.
Reduction: : Can be reduced using hydrogenation techniques, common reagents include palladium on carbon.
Substitution: : Aromatic substitution reactions, using halogenating agents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate in methylene chloride.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : N-bromosuccinimide with light irradiation.
Major Products
Oxidation: : Produces benzyloxy-phenyl derivatives with carboxylic acid groups.
Reduction: : Results in alcohol derivatives.
Substitution: : Produces halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one is widely used in:
Chemistry: : As a precursor for the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological targets.
Medicine: : Potential application in drug discovery due to its unique structure.
Industry: : Used in the manufacturing of fine chemicals and advanced materials.
Mecanismo De Acción
Mechanism: : The compound operates by interacting with specific molecular targets, possibly including enzymes or receptors. Molecular Targets and Pathways : It may bind to active sites of enzymes, inhibiting or modifying their function. The pathways involved could include metabolic pathways influenced by its aromatic and fluorinated groups.
Comparación Con Compuestos Similares
Compared to other compounds with similar aromatic and fluorinated structures:
Similar Compounds: : 1-[2-(Benzyloxy)-4-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one.
Uniqueness: : The specific placement of fluorine and trifluoromethyl groups provides unique reactivity and biological activity, distinguishing it from close analogs.
This unique blend of structure and reactivity makes 1-[2-(Benzyloxy)-5-fluorophenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one a fascinating subject for continued research and application development.
Propiedades
IUPAC Name |
(E)-1-(5-fluoro-2-phenylmethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4O2/c24-19-10-12-22(29-15-17-5-2-1-3-6-17)20(14-19)21(28)11-9-16-7-4-8-18(13-16)23(25,26)27/h1-14H,15H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXBEQMFPFEZON-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)C=CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


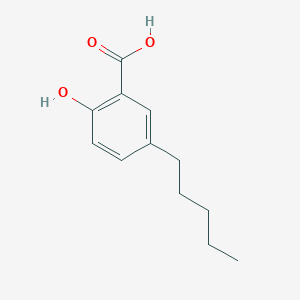
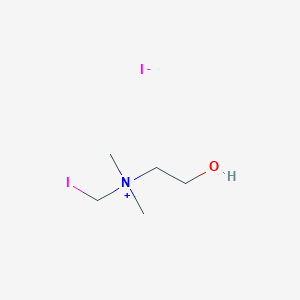

![N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041373.png)
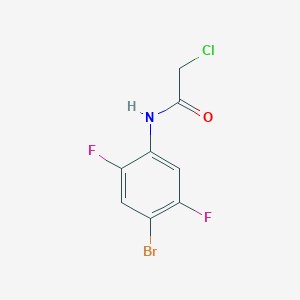
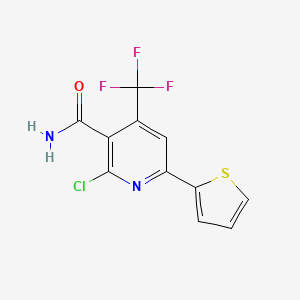
![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B3041377.png)
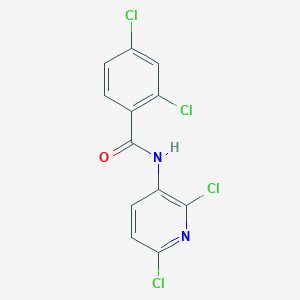
![N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide](/img/structure/B3041380.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)
![N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide](/img/structure/B3041383.png)
![N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B3041384.png)
![O4-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbohydroximamide](/img/structure/B3041385.png)
![3-(2-chloro-6-fluorophenyl)-N'-({[(2,6-dichloropyridin-4-yl)amino]carbonyl}oxy)-5-methylisoxazole-4-carboximidamide](/img/structure/B3041386.png)
